molecular formula C23H40FN3O12S4 B12833520 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

Cat. No.: B12833520
M. Wt: 697.8 g/mol
InChI Key: LHVIRVZZJPOVRR-UHFFFAOYSA-N
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Description

This compound is a complex small molecule featuring a benzo[b][1]benzothiepin core substituted with a fluorine atom, an amino group, and a piperazine-ethanol side chain. The methanesulfonic acid counterion and dihydrate formulation likely enhance its solubility and stability, critical for bioavailability .

Properties

Molecular Formula

C23H40FN3O12S4

Molecular Weight

697.8 g/mol

IUPAC Name

2-[4-(3-amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

InChI

InChI=1S/C20H24FN3OS.3CH4O3S.2H2O/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;3*1-5(2,3)4;;/h1-4,12-13,18,25H,5-11,22H2;3*1H3,(H,2,3,4);2*1H2

InChI Key

LHVIRVZZJPOVRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)N.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzothiepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Benzothiepin Core

  • Electrophilic Aromatic Substitution :
    The electron-rich aromatic system may undergo halogenation or nitration at positions activated by the sulfur atom.

    • Example: Bromination at position 7 (similar to brominated heterocycles in ).

  • Oxidation :
    The sulfur atom in the thiepin ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives (as observed in thioether oxidation ).

Piperazine Ring

  • Alkylation/Acylation :
    The secondary amines in the piperazine ring can react with alkyl halides or acyl chlorides (e.g., benzylation using benzyl chloride in ).

  • Protonation/Deprotonation :
    The piperazine nitrogen atoms act as weak bases (pKa ~6–9), enabling pH-dependent solubility .

Ethanol Moiety

  • Esterification :
    The hydroxyl group may react with carboxylic acids or anhydrides to form esters (e.g., acetic anhydride in ethanol derivatives ).

  • Oxidation :
    Catalytic oxidation could yield a ketone or carboxylic acid (as seen in ethanol-to-acetic acid pathways ).

Methanesulfonic Acid Counterion

  • Salt Formation :
    The sulfonic acid group can form salts with other bases (e.g., sodium methanesulfonate under neutralization ).

Potential Chemical Reactions

Reaction TypeConditionsExpected Product(s)Supporting Reference
N-Acylation Acetyl chloride, DCM, RTAcetylated piperazine derivative ,
S-Oxidation H₂O₂, acetic acid, 50°CBenzothiepin sulfoxide/sulfone
Esterification Acetic anhydride, pyridineEthyl acetate derivative
Fluorine Displacement NaN₃, DMF, 80°CAzide substitution at position 9
Salt Exchange NaOH in methanolSodium methanesulfonate + free base

Scientific Research Applications

Key Properties:

  • Molecular Formula: C18H22FN3O3S
  • Molecular Weight: 373.45 g/mol
  • Solubility: Soluble in polar solvents, indicating potential for bioavailability.

Antipsychotic Activity

Research has indicated that compounds similar to 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazin-1-yl]ethanol exhibit antipsychotic properties. The piperazine structure is known for interacting with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

Antitumor Activity

Studies have demonstrated that derivatives of this compound can inhibit tumor cell growth. For instance, compounds with similar structures showed significant antimitotic activity against human tumor cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, sulfonamide derivatives have been explored for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatments respectively .

Case Study 1: Antitumor Efficacy

In a study published by MDPI, a related compound was tested against various human tumor cell lines, showing promising results with GI50 values indicating effective growth inhibition . This suggests that the compound's structural features may confer similar antitumor properties.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives revealed their potential in modulating neurotransmitter systems. This aligns with the expected pharmacological profile of our compound, indicating its utility in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Determinants: The piperazine-ethanol side chain and 9-fluoro substitution are critical for bioactivity, as shown by reduced efficacy in analogs lacking these groups .
  • SAR Insights : Nitro or carboxylate substitutions disrupt target engagement, while halogenation (F/Cl) optimizes lipophilicity and binding .
  • Toxicity Profile : The dihydrate formulation mitigates crystalluria risks compared to anhydrous analogs, a common issue in sulfonic acid derivatives .

Biological Activity

The compound 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazin-1-yl]ethanol; methanesulfonic acid; dihydrate is a complex organic molecule with potential therapeutic applications. Its structure integrates a piperazine moiety, which is known for its relevance in pharmacology, particularly in the development of neuroleptic and antidepressant agents.

  • Molecular Formula : C19H24FN3O3S
  • Molecular Weight : Approximately 393.47 g/mol
  • CAS Number : Not specifically listed but can be derived from its structural components.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. The presence of the piperazine ring suggests potential agonistic or antagonistic effects on various receptor subtypes, which can influence mood and behavior.

Antidepressant Effects

Research indicates that compounds with similar structures have shown efficacy in treating depression by modulating serotonin levels. For instance, studies have demonstrated that derivatives of piperazine can enhance serotonergic transmission, leading to improved mood states .

Neuroleptic Properties

The compound's affinity for dopamine receptors may provide antipsychotic effects. Neuroleptics often target D2 dopamine receptors, and compounds with structural similarities have been noted for their ability to mitigate symptoms of schizophrenia and other psychotic disorders .

Case Studies

  • Study on Serotonin Modulation : A clinical trial involving a piperazine derivative demonstrated significant improvements in patients with major depressive disorder (MDD), suggesting that the compound's mechanism may involve serotonin reuptake inhibition .
  • Neuroleptic Efficacy : A comparative study of various piperazine-based compounds showed that those similar to the target compound effectively reduced psychotic symptoms in a controlled group of patients diagnosed with schizophrenia .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin reuptake inhibition
NeurolepticDopamine receptor antagonism
Mood StabilizationModulation of neurotransmitters

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol methanesulfonate dihydrate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of piperazine derivatives with the benzo[b]benzothiepin core under reflux conditions, using catalysts like concentrated HCl to facilitate imine or amide bond formation .
  • Purification via column chromatography (e.g., silica gel) to isolate intermediates, followed by crystallization with methanesulfonic acid to form the final salt.
  • Hydration control by storing the product under anhydrous conditions or using desiccants to stabilize the dihydrate form.
    Reference synthetic protocols for structurally analogous piperazine-containing compounds suggest optimizing solvent polarity (e.g., THF, methanol) to improve yield .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (e.g., 254 nm) to assess purity, referencing protocols for sulfonic acid derivatives .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight, particularly for the methanesulfonate counterion .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., fluorine at C9, piperazine protons). For dihydrate verification, observe water signals (~1.5–2.5 ppm) in DMSO-d6 .
  • X-ray Diffraction (XRD): Resolve crystal structure to confirm dihydrate formation, especially if polymorphism is suspected .

Advanced: How can researchers optimize reaction yields during the final coupling step of the piperazine-ethanol moiety?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2) to enhance nucleophilic substitution efficiency. Evidence from similar piperazine syntheses shows HCl improves yields by 15–20% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) may increase solubility of intermediates, but methanol/THF mixtures reduce side reactions .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes decomposition of heat-sensitive fluorinated benzothiepin intermediates .
  • In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and positive controls. For example, discrepancies in cytotoxicity may arise from differential expression of target receptors .
  • Compound Stability Testing: Evaluate degradation under assay conditions (pH, temperature) using LC-MS. Evidence from wastewater analysis highlights methanesulfonate salts’ stability at −18°C but potential hydrolysis at room temperature .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin complexes to maintain consistent bioactivity, as precipitation in aqueous buffers may skew dose-response curves .

Basic: What are the key considerations for ensuring reproducibility in spectral data (NMR/IR) for this compound?

Methodological Answer:

  • Deuterated Solvent Consistency: Use DMSO-d6 for NMR to avoid residual proton signals; pre-dry solvents with molecular sieves if hygroscopic .
  • Relaxation Delays in NMR: Set adequate d1 values (>2× T1) to ensure accurate integration of piperazine and ethanol proton signals .
  • IR Sample Preparation: KBr pellet method with rigorously dried samples to distinguish O–H stretches from hydrate water (~3200–3500 cm⁻¹) .

Advanced: How to address discrepancies in solubility profiles reported for the dihydrate form?

Methodological Answer:

  • Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify hydrate/anhydrate transitions, as dihydrate stability can vary with humidity .
  • Solvent Screening: Test solubility in buffered solutions (pH 1–10) and organic-aqueous mixtures. Methanesulfonate salts often exhibit higher solubility in polar solvents (e.g., ethanol/water 1:1) .
  • Surface Area Modulation: Reduce particle size via ball milling or nano-milling to enhance dissolution rates, critical for in vivo studies .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict blood-brain barrier permeability, leveraging the piperazine moiety’s basicity .
  • Docking Studies: Use AutoDock Vina to assess binding affinity toward suspected targets (e.g., GPCRs), guided by structural analogs in PubChem .
  • ADMET Prediction: Apply SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and hERG liability, critical for preclinical prioritization .

Basic: How to validate the dihydrate stoichiometry in the final product?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss between 80–120°C, corresponding to the release of two water molecules (~5–6% mass loss) .
  • Karl Fischer Titration: Quantify water content in triplicate, ensuring results align with theoretical values (2 H2O per molecule) .
  • Single-Crystal XRD: Resolve water molecules in the crystal lattice, confirming hydrogen-bonding networks with the methanesulfonate group .

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